molecular formula C10H15N B2354328 2-Phenylbutan-1-amine CAS No. 34577-88-3

2-Phenylbutan-1-amine

Cat. No.: B2354328
CAS No.: 34577-88-3
M. Wt: 149.237
InChI Key: PLWALTDUYKDGRF-UHFFFAOYSA-N
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Description

2-Phenylbutan-1-amine is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group attached to a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the alkylation of benzylamine with 1-bromobutane under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts such as palladium on carbon or platinum oxide are often employed to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenylbutan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a selective norepinephrine releasing agent, which influences the levels of norepinephrine in the synaptic cleft, thereby affecting neurotransmission .

Properties

IUPAC Name

2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWALTDUYKDGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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